1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound with a molecular formula of C9H12N2OS and a molecular weight of 196.27 g/mol . This compound is characterized by the presence of a pyridine ring attached to an imino group and a thiolanone ring. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carbaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar biological activities.
Thiolane derivatives: Compounds with a thiolane ring may exhibit similar chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one is a member of a class of thiolane derivatives that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of This compound can be described as follows:
- Molecular Formula: C₇H₈N₂OS
- Molecular Weight: 168.21 g/mol
- IUPAC Name: this compound
This compound features a pyridine ring connected to a thiolane ring through an imine group, which is critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine and thiolane structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.025 to 0.054 μg/mL against drug-susceptible strains .
Antitubercular Activity
A series of related compounds have been evaluated for their antitubercular activity against Mycobacterium tuberculosis (MTB). The synthesized derivatives exhibited potent activity, with MIC values indicating effectiveness against both drug-sensitive and multidrug-resistant strains. For example, compounds structurally related to This compound demonstrated MIC values comparable to established antitubercular agents such as isoniazid .
The proposed mechanism of action for these compounds involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the imine functional group is believed to enhance the interaction with bacterial enzymes, leading to increased antimicrobial efficacy .
Case Study 1: Synthesis and Evaluation
In a notable study, researchers synthesized a series of pyridine-based thiolane derivatives and evaluated their biological activities. The study revealed that compounds with specific substitutions on the pyridine ring exhibited enhanced antimicrobial properties. The findings are summarized in Table 1.
Compound | Structure | MIC (μg/mL) | Activity |
---|---|---|---|
10a | Structure | 0.027 | Excellent |
10b | Structure | 0.036 | Good |
10c | Structure | 0.026 | Excellent |
Case Study 2: In Vivo Tolerability
Further investigations into the in vivo tolerability of these compounds were conducted using animal models. The results indicated that selected compounds displayed good tolerance at higher doses, suggesting potential for therapeutic applications without significant toxicity .
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-pyridin-3-yliminothiolane 1-oxide |
InChI |
InChI=1S/C9H12N2OS/c12-13(6-1-2-7-13)11-9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2 |
InChI Key |
QZNKRYZBBQSNLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CN=CC=C2)(=O)C1 |
Origin of Product |
United States |
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